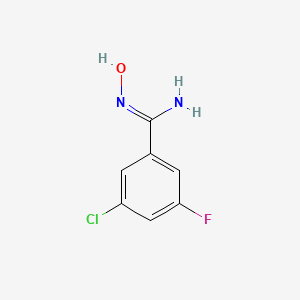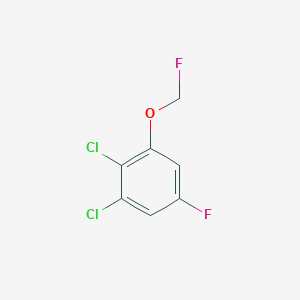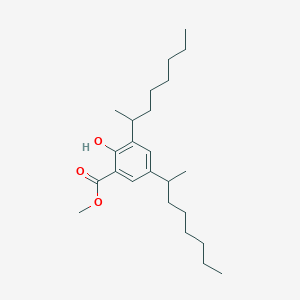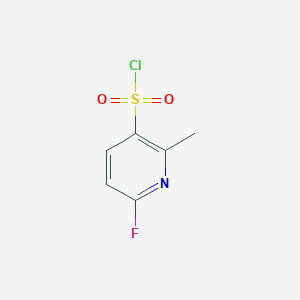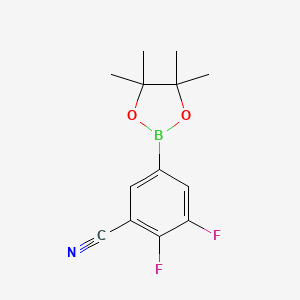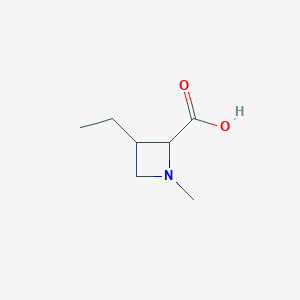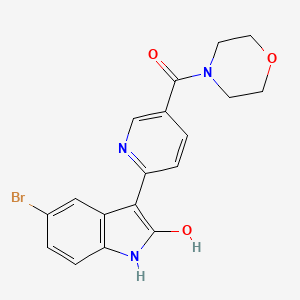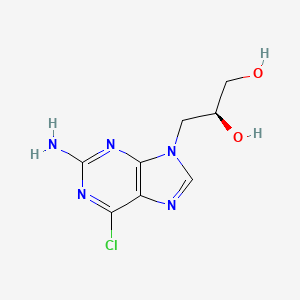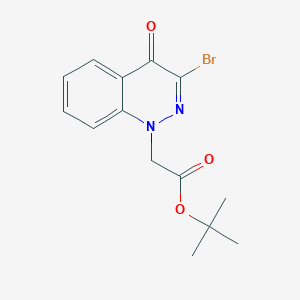
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate is a synthetic organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate typically involves multi-step organic reactions. One possible route could involve the bromination of a cinnoline derivative followed by esterification with tert-butyl acetate. The reaction conditions may include the use of brominating agents like N-bromosuccinimide (NBS) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action for Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways. The bromine and carbonyl groups could play a role in its reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-(4-oxocinnolin-1(4H)-YL)acetate: Lacks the bromine atom.
Methyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate: Has a methyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the bromine atom and the tert-butyl ester group in Tert-butyl 2-(3-bromo-4-oxocinnolin-1(4H)-YL)acetate may confer unique reactivity and stability compared to similar compounds. These features can influence its suitability for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H15BrN2O3 |
|---|---|
Peso molecular |
339.18 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-bromo-4-oxocinnolin-1-yl)acetate |
InChI |
InChI=1S/C14H15BrN2O3/c1-14(2,3)20-11(18)8-17-10-7-5-4-6-9(10)12(19)13(15)16-17/h4-7H,8H2,1-3H3 |
Clave InChI |
PYRQJYHKXAMGLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=O)C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)

![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)

![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
